5-Chloro-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione
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Overview
Description
5-Chloro-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione: is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group, a hydroxyquinoline moiety, and an indene-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Formation of the Indene-Dione Structure: The indene-dione structure can be synthesized through the cyclization of appropriate precursors, such as 2-chlorobenzaldehyde and malonic acid, under basic conditions.
Final Coupling Reaction: The final step involves coupling the hydroxyquinoline moiety with the indene-dione structure using a suitable coupling agent like phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the indene-dione structure, leading to the formation of alcohol derivatives.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like primary amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino or thio derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets and inhibit the growth of pathogens and cancer cells.
Material Science: It can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound can serve as a probe for studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes involved in critical biological pathways, such as DNA synthesis and repair, by binding to their active sites.
Protein-Ligand Interactions: It can form stable complexes with proteins, altering their structure and function, which can lead to the inhibition of cellular processes essential for the survival of pathogens and cancer cells.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-(3-hydroxyquinolin-2-yl)-1H-indene-1,3(2H)-dione: can be compared with other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features of a chloro group, hydroxyquinoline moiety, and indene-dione structure, which confer distinct electronic and biological properties. This makes it a versatile compound for various applications in medicinal chemistry, material science, and biological research.
Properties
CAS No. |
61504-02-7 |
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Molecular Formula |
C18H10ClNO3 |
Molecular Weight |
323.7 g/mol |
IUPAC Name |
5-chloro-2-(3-hydroxyquinolin-2-yl)indene-1,3-dione |
InChI |
InChI=1S/C18H10ClNO3/c19-10-5-6-11-12(8-10)18(23)15(17(11)22)16-14(21)7-9-3-1-2-4-13(9)20-16/h1-8,15,21H |
InChI Key |
IJKYIAJRYNHAGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C3C(=O)C4=C(C3=O)C=C(C=C4)Cl)O |
Origin of Product |
United States |
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